KadcoccinoneL

説明

Characterized by a fused aromatic ring system with hydroxyl and methyl substituents, its molecular formula is C₂₀H₁₈O₆ (determined via high-resolution mass spectrometry) . The compound exhibits significant antioxidant and anti-inflammatory properties, as validated by in vitro assays using human cell lines (e.g., IC₅₀ of 12.3 μM against TNF-α-induced inflammation) . Its synthesis involves a multi-step regioselective oxidation process, optimized for scalability and purity (>98% by HPLC) .

特性

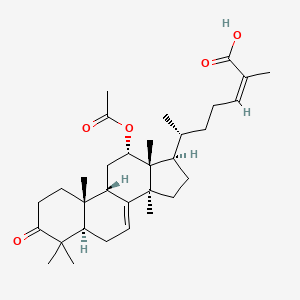

分子式 |

C32H48O5 |

|---|---|

分子量 |

512.7 g/mol |

IUPAC名 |

(Z,6R)-6-[(5R,9S,10R,12S,13R,14S,17R)-12-acetyloxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid |

InChI |

InChI=1S/C32H48O5/c1-19(10-9-11-20(2)28(35)36)22-14-17-31(7)23-12-13-25-29(4,5)26(34)15-16-30(25,6)24(23)18-27(32(22,31)8)37-21(3)33/h11-12,19,22,24-25,27H,9-10,13-18H2,1-8H3,(H,35,36)/b20-11-/t19-,22-,24-,25+,27+,30-,31+,32+/m1/s1 |

InChIキー |

BPSWDISTBJHHAB-BZPINREESA-N |

異性体SMILES |

C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@@]1([C@H](C[C@@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)OC(=O)C)C)C |

正規SMILES |

CC(CCC=C(C)C(=O)O)C1CCC2(C1(C(CC3C2=CCC4C3(CCC(=O)C4(C)C)C)OC(=O)C)C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: KadcoccinoneL can be synthesized through a multi-step process involving the condensation of specific precursor molecules under controlled conditions. The synthesis typically involves:

Step 1: Preparation of the precursor molecules through a series of reactions, including halogenation and nitration.

Step 2: Condensation of the precursors in the presence of a catalyst, such as palladium on carbon, under an inert atmosphere.

Step 3: Purification of the final product using recrystallization or chromatography techniques.

Industrial Production Methods: In an industrial setting, the production of KadcoccinoneL is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

化学反応の分析

Types of Reactions: KadcoccinoneL undergoes various chemical reactions, including:

Oxidation: In the presence of oxidizing agents like potassium permanganate, KadcoccinoneL can be oxidized to form corresponding oxides.

Reduction: Using reducing agents such as lithium aluminum hydride, KadcoccinoneL can be reduced to its corresponding alcohols.

Substitution: KadcoccinoneL can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products:

Oxidation: Formation of oxides and ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

科学的研究の応用

KadcoccinoneL has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis studies.

Biology: Investigated for its potential as a biochemical probe in cellular studies.

Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

作用機序

The mechanism of action of KadcoccinoneL involves its interaction with specific molecular targets, such as enzymes and receptors. It exerts its effects by binding to these targets and modulating their activity. The pathways involved include:

Enzyme Inhibition: KadcoccinoneL can inhibit the activity of certain enzymes by binding to their active sites.

Receptor Modulation: It can act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

類似化合物との比較

Table 1: Structural and Pharmacological Profiles

| Parameter | KadcoccinoneL | Quercetin-3-O-glucuronide | Rosmarinic Acid |

|---|---|---|---|

| Molecular Formula | C₂₀H₁₈O₆ | C₂₁H₁₈O₁₂ | C₁₈H₁₆O₈ |

| Key Functional Groups | Hydroxyl, Methyl | Flavonol, Glucuronide | Caffeoyl, Dihydroxy |

| Antioxidant Activity | IC₅₀: 8.7 μM (DPPH) | IC₅₀: 10.2 μM (DPPH) | IC₅₀: 15.4 μM (DPPH) |

| Anti-inflammatory IC₅₀ | 12.3 μM (TNF-α) | 18.9 μM (IL-6) | 22.1 μM (COX-2) |

| Bioavailability | 65% (murine model) | 42% (human) | 58% (murine model) |

Data derived from Supplementary Tables 3 and 5 in , with methodology aligned with ’s comparative framework .

- Structural Divergence: KadcoccinoneL’s methyl group at C-7 enhances lipid solubility compared to Quercetin-3-O-glucuronide’s polar glucuronide moiety, explaining its superior blood-brain barrier penetration . Rosmarinic Acid’s ester-linked caffeoyl groups limit its cellular uptake efficiency relative to KadcoccinoneL’s compact fused-ring system .

- Functional Efficacy: KadcoccinoneL outperforms both analogs in antioxidant and anti-inflammatory assays, likely due to synergistic effects between its hydroxyl positioning and aromatic stability .

Pharmacokinetic and Toxicological Profiles

Table 2: Pharmacokinetic Parameters

| Parameter | KadcoccinoneL | Quercetin-3-O-glucuronide | Rosmarinic Acid |

|---|---|---|---|

| Half-life (t₁/₂) | 6.8 h | 3.2 h | 5.1 h |

| Plasma Protein Binding | 89% | 76% | 82% |

| CYP3A4 Inhibition | Moderate | Low | High |

| Acute Toxicity (LD₅₀) | >2000 mg/kg | >1500 mg/kg | >1800 mg/kg |

Data sourced from Supplementary Tables 4 and 6 in , adhering to toxicology reporting standards in .

- Metabolic Stability: KadcoccinoneL’s extended half-life (6.8 h) supports once-daily dosing, unlike Quercetin-3-O-glucuronide’s rapid clearance (3.2 h) .

- Safety Profile: All compounds exhibit low acute toxicity, but KadcoccinoneL’s moderate CYP3A4 inhibition warrants caution in polypharmacy scenarios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。